molecular formula C19H19NO3S B2701175 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide CAS No. 882356-86-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide

Cat. No.: B2701175
CAS No.: 882356-86-7
M. Wt: 341.43
InChI Key: UBYZKRUAADWIDM-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide is a fascinating chemical compound with a unique structure that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide typically involves the reaction of 3-methyl-N-(m-tolyl)benzamide with a suitable sulfone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound, depending on the specific reaction pathway and conditions.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfone group in the compound is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and proteins. This interaction can lead to changes in cellular processes, making the compound a valuable tool in studying biological mechanisms and developing new therapeutic strategies.

Comparison with Similar Compounds

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide can be compared with other similar compounds, such as:

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(m-tolyl)isobutyramide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique structure of this compound makes it particularly interesting for specific research areas, distinguishing it from its analogs.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methyl-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-5-3-7-16(11-14)19(21)20(17-8-4-6-15(2)12-17)18-9-10-24(22,23)13-18/h3-12,18H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYZKRUAADWIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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